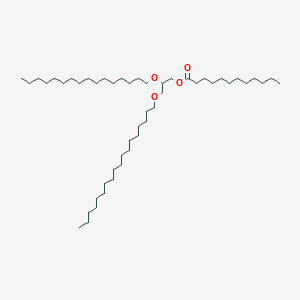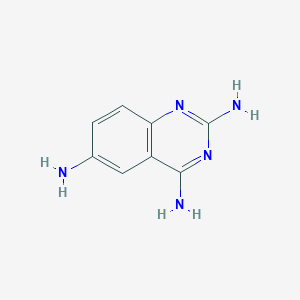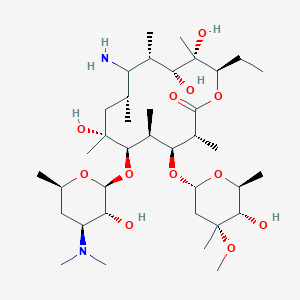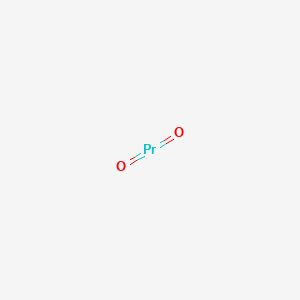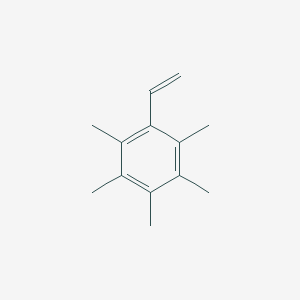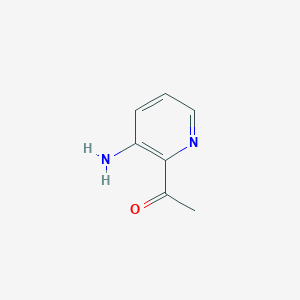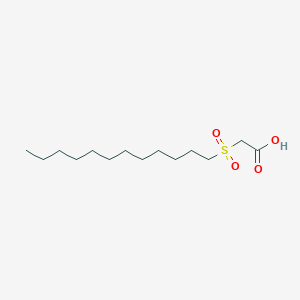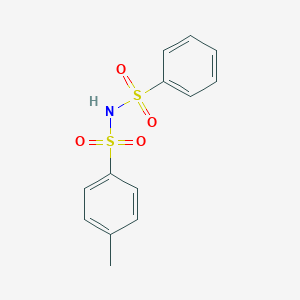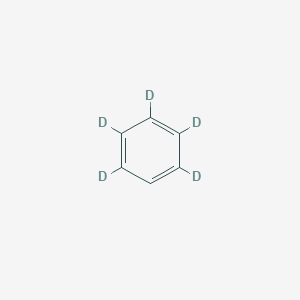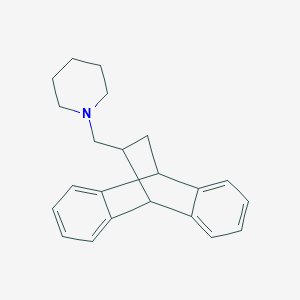
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene, also known as DHPEA-EDA, is a natural compound found in various plants such as olives and olive oil. This compound has gained significant attention in recent years due to its potential health benefits and therapeutic properties. In
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is not yet fully understood. However, it is believed that its antioxidant properties play a significant role in its therapeutic effects. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene can scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Biochemische Und Physiologische Effekte
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce inflammation, and protect against oxidative stress. It has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has several advantages for lab experiments. It is a natural compound, which makes it safer to use compared to synthetic compounds. It also has low toxicity and is easily synthesized. However, one limitation is that it is not readily available in large quantities, which can make it challenging for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene. One area of interest is its potential use in cancer treatment. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have anti-cancer properties, and further research can help to identify its potential as a therapeutic agent. Another area of interest is its use in neurodegenerative diseases. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have neuroprotective effects, and further research can help to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is a natural compound with significant potential for therapeutic use. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is synthesized through a series of chemical reactions involving anthracene, piperidine, and ethylenediamine. The synthesis method involves the use of various reagents and catalysts to ensure the purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been extensively studied for its potential health benefits and therapeutic properties. Research has shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
CAS-Nummer |
14692-47-8 |
|---|---|
Produktname |
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene |
Molekularformel |
C22H25N |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)piperidine |
InChI |
InChI=1S/C22H25N/c1-6-12-23(13-7-1)15-16-14-21-17-8-2-4-10-19(17)22(16)20-11-5-3-9-18(20)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2 |
InChI-Schlüssel |
UXPDNEXBQDOGCB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Kanonische SMILES |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Synonyme |
1-[(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methyl]piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



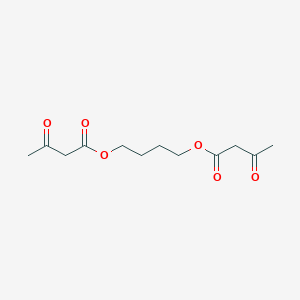
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
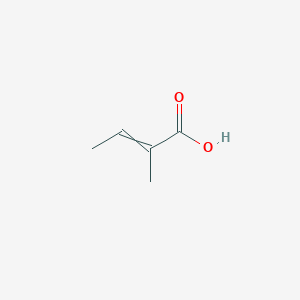
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
